molecular formula C12H13N5O3S B11150239 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-tetrazol-1-yl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11150239
M. Wt: 307.33 g/mol
InChI Key: HATYGQSTEVICKD-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by two distinct functional groups:

  • Sulfone-modified tetrahydrothiophene: A 1,1-dioxidotetrahydrothiophen-3-yl group, which introduces a sulfone functionality, enhancing polarity and influencing pharmacokinetic properties such as solubility and membrane permeability .

Properties

Molecular Formula

C12H13N5O3S

Molecular Weight

307.33 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C12H13N5O3S/c18-12(14-10-5-6-21(19,20)7-10)9-1-3-11(4-2-9)17-8-13-15-16-17/h1-4,8,10H,5-7H2,(H,14,18)

InChI Key

HATYGQSTEVICKD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzamide Derivatives with Heterocyclic Substituents

LMM5 and LMM11 ()

These compounds share a benzamide backbone but differ in substituents:

  • LMM5 : Contains a 1,3,4-oxadiazole ring and a benzyl(methyl)sulfamoyl group.
  • LMM11 : Features a cyclohexyl(ethyl)sulfamoyl group and a furan-substituted oxadiazole.
Compound Substituents Activity (vs. Fluconazole) Key Structural Differences vs. Target Compound
LMM5 Oxadiazole, sulfamoyl Antifungal (IC50 not reported) Replaces tetrazole with oxadiazole; lacks sulfone
LMM11 Furan-oxadiazole, sulfamoyl Antifungal (IC50 not reported) Heterocyclic diversity; no tetrahydrothiophene
Target Compound Tetrazole, sulfone-tetrahydrothiophene Unknown Unique sulfone-tetrahydrothiophene core

Key Findings :

  • The oxadiazole group in LMM5/LMM11 enhances antifungal activity, but the tetrazole in the target compound may improve metabolic stability due to reduced susceptibility to oxidative degradation .

Benzamides with Imidazole and Related Moieties ()

Compounds such as 3d (4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide) highlight the role of nitrogen-rich heterocycles:

Compound Substituents Pharmacological Relevance Key Differences vs. Target Compound
3d Imidazole, urea-ethyl chain Enzyme inhibition Imidazole (basic) vs. tetrazole (acidic)
Target Compound Tetrazole, sulfone-tetrahydrothiophene Unknown Sulfone group enhances polarity

Key Findings :

  • The tetrazole group (pKa ~4.9) in the target compound may confer pH-dependent solubility advantages over imidazole (pKa ~6.9) .
  • The absence of a urea linker in the target compound suggests divergent binding mechanisms compared to 3d.

Thiadiazole-Fused Derivatives ()

Synthetic routes for thiadiazole-fused benzodioxine derivatives (e.g., compound II ) emphasize sulfur-containing heterocycles:

Compound Core Structure Functional Groups Key Differences vs. Target Compound
II Benzodioxine-thiadiazole Thiosemicarbazide Fused ring system; no sulfone
Target Compound Benzamide-tetrazole Sulfone-tetrahydrothiophene Simpler scaffold; sulfone modification

Key Findings :

  • Thiadiazole derivatives often exhibit redox-active properties, whereas the tetrazole in the target compound may serve as a carboxylate bioisostere .
  • The sulfone group in the target compound could reduce cytotoxicity compared to thiosemicarbazide-based analogs.

Sulfur-Containing Analogs ()

Compounds like 724757-73-7 (N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide) highlight sulfur’s role in bioactivity:

Compound Sulfur Functionality Structural Features Key Differences vs. Target Compound
724757-73-7 Phenylthioacetamide Benzimidazole, thioether No sulfone; aromatic benzimidazole
Target Compound Sulfone-tetrahydrothiophene Tetrazole Sulfone oxidation state; tetrahydrothiophene

Key Findings :

  • The sulfone group in the target compound may improve oxidative stability compared to thioether-containing analogs.
  • The tetrahydrothiophene ring offers conformational rigidity absent in linear thioacetamide chains.

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